N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative
CAS No.: 89394-72-9
Cat. No.: VC17014314
Molecular Formula: C42H85N3O2
Molecular Weight: 664.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89394-72-9 |
|---|---|
| Molecular Formula | C42H85N3O2 |
| Molecular Weight | 664.1 g/mol |
| IUPAC Name | N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide |
| Standard InChI | InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46) |
| Standard InChI Key | DLGIIVIYELBMDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC |
Introduction
Structural Characteristics and Molecular Architecture
Core Molecular Framework
The compound features a bis-stearamide backbone, where two stearoyl groups (C18 alkyl chains) are linked via amide bonds to a central triamine-propane scaffold. The IUPAC name, N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide, reflects this arrangement. The canonical SMILES notation (CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC) confirms the presence of two stearamide moieties connected through a tertiary amine.
Stereochemical and Electronic Features
The molecule’s hydrophobicity arises from its twin C18 chains, while the amine groups impart limited hydrophilicity. Density functional theory (DFT) simulations of analogous stearamides suggest that the tertiary amine adopts a trigonal planar geometry, facilitating interactions with polar solvents . The Standard InChIKey (DLGIIVIYELBMDJ-UHFFFAOYSA-N) further aids in tracking stereochemical variants and tautomeric forms.
Synthesis and Optimization Strategies
Conventional Amidation Pathways
The synthesis typically involves a two-step process:
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Stearic Acid Activation: Stearic acid () is reacted with thionyl chloride () to form stearoyl chloride, enhancing electrophilicity for subsequent amidation .
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Amine Coupling: The stearoyl chloride reacts with 3-aminopropylamine () under inert conditions. Stoichiometric excess of the amine (1:2.5 molar ratio) ensures complete substitution, yielding the target compound.
Critical Process Parameters
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Temperature: Optimal amidation occurs at 160°C, minimizing side reactions like imidazole formation .
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Catalysts: Phosphoric acid (0.5% wt/wt of stearic acid) accelerates the reaction, achieving >90% conversion in 3.5 hours .
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Antioxidants: Adding 0.6% (wt/wt) composite antioxidants (e.g., BHT) prevents oxidative degradation of unsaturated bonds .
Byproduct Analysis
Nuclear magnetic resonance (NMR) studies of analogous syntheses reveal trace byproducts, including:
Physicochemical Properties
Thermal Behavior
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Melting Point: 74–80°C, consistent with bis-amide derivatives .
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Thermal Stability: Decomposition initiates at 210°C, producing CO and ammonia.
Research Challenges and Future Directions
Synthesis Scalability
Current protocols suffer from:
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Low atom economy (35–40% yield due to stoichiometric amine excess).
Application-Specific Optimization
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Paper Sizing: Requires covalent bonding to cellulose, necessitating epoxy or quaternary ammonium modifications .
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Biocompatibility: Unassessed cytotoxicity limits pharmaceutical use.
Analytical Limitations
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